molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-

Katalognummer: B11883467
CAS-Nummer: 646056-25-9
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: CUAKWLPWXUNSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the formation of the spirocyclic core followed by the introduction of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with sulfur and nitrogen sources can yield the desired isothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The isothiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Wissenschaftliche Forschungsanwendungen

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
  • 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

Uniqueness

5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its specific isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the spirocyclic structure also enhances its stability and reactivity.

Eigenschaften

CAS-Nummer

646056-25-9

Molekularformel

C11H17N3S

Molekulargewicht

223.34 g/mol

IUPAC-Name

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

InChI

InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3

InChI-Schlüssel

CUAKWLPWXUNSMD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC12CCN(C2)C3=CC=NS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.